molecular formula C11H13F3 B1338811 4-n-Butylbenzotrifluoride CAS No. 61342-04-9

4-n-Butylbenzotrifluoride

Cat. No.: B1338811
CAS No.: 61342-04-9
M. Wt: 202.22 g/mol
InChI Key: BYTSRLZSSBMPSN-UHFFFAOYSA-N
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Description

4-n-Butylbenzotrifluoride is an organic compound with the molecular formula C11H13F3. It is also known by other names such as n-butyl-4-trifluoromethylbenzene and 4-Butylbenzotrifluoride . This compound is characterized by the presence of a butyl group and a trifluoromethyl group attached to a benzene ring, making it a member of the trifluoromethylbenzene family.

Chemical Reactions Analysis

4-n-Butylbenzotrifluoride undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

4-n-Butylbenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butylbenzotrifluoride largely depends on its chemical structure. The trifluoromethyl group is known to influence the compound’s reactivity and interaction with biological targets. It can enhance the lipophilicity and metabolic stability of molecules, making them more effective in crossing biological membranes and reaching their targets . The molecular targets and pathways involved vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

4-n-Butylbenzotrifluoride can be compared with other trifluoromethylbenzene derivatives, such as:

Properties

IUPAC Name

1-butyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSRLZSSBMPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522418
Record name 1-Butyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61342-04-9
Record name 1-Butyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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